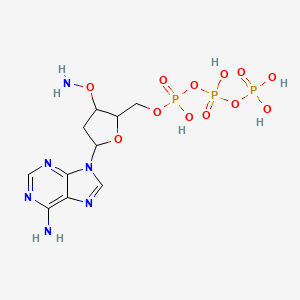
5-Methoxy-1H-pyrrole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.126. It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-pyrrolecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired aldehyde. Another approach includes the use of 5-methoxy-2-pyrrolecarboxylic acid chloride, which undergoes a reduction reaction to form the aldehyde .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 5-methoxy-2-pyrrolecarboxylic acid, 5-methoxy-2-pyrrolecarbinol, and various substituted derivatives .
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key biological processes, such as cell proliferation and signal transduction, which are critical for the growth and survival of cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
5-Methyl-1H-pyrrole-2-carboxaldehyde: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and biological properties.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-methoxy-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3 |
Clé InChI |
PRLLWGGKEROCPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)








![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)

